![molecular formula C19H11F3N2OS B2709237 N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide CAS No. 330189-65-6](/img/structure/B2709237.png)

N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

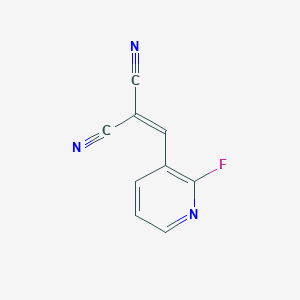

“N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide” is an organic compound that has a wide range of applications in scientific experiments. It is a derivative of benzothiazole, a privileged scaffold in the field of synthetic and medicinal chemistry .

Synthesis Analysis

The synthesis of similar molecules has been achieved by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The molecular formula of “N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide” is C15H9F3N2OS . The average mass is 322.305 Da and the monoisotopic mass is 322.038757 Da .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Benzothiazole derivatives, related to N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide, have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These inhibitors demonstrated high efficiency in preventing steel corrosion, potentially through adsorption onto metal surfaces by both physical and chemical means. The study underscores the significance of benzothiazole derivatives in protecting metals against corrosion, especially in harsh chemical environments (Hu et al., 2016).

Green Chemistry Synthesis

Research highlights the importance of benzothiazole compounds, including those related to N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide, in biochemistry and medicinal chemistry due to their significant biological activity. Advances in the synthesis of these compounds align with green chemistry principles, focusing on sustainable methods that minimize environmental impact. This includes using safer raw materials and processes for the synthesis of benzothiazoles (Gao et al., 2020).

Antimicrobial Agents

The synthesis of 2-phenylamino-thiazole derivatives has shown promising results as antimicrobial agents. These compounds exhibit significant activity against a range of bacterial and fungal strains, outperforming some reference drugs. The findings indicate potential applications of benzothiazole derivatives in developing new antimicrobial therapies (Bikobo et al., 2017).

VEGFR-2 Inhibition

Benzothiazole-based analogues have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds, including N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide, demonstrate significant potential in inhibiting VEGFR-2, highlighting their relevance in cancer research and therapy (Borzilleri et al., 2006).

Anti-Inflammatory and Psychotropic Activity

N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives exhibit marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, NO-induction ability concerning tumor cell lines, and some antimicrobial action. This research suggests that specific structural and physicochemical characteristics of benzothiazole derivatives can be linked to diverse biological activities, offering insights into their potential therapeutic applications (Zablotskaya et al., 2013).

Direcciones Futuras

Benzothiazole derivatives have been extensively investigated and have shown a high degree of structural diversity, proving vital for the investigation of novel therapeutics . This suggests that “N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide” and its derivatives could be promising candidates for future research in medicinal chemistry.

Propiedades

IUPAC Name |

N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F3N2OS/c20-19(21,22)13-6-3-5-12(10-13)17(25)24-18-23-16-14-7-2-1-4-11(14)8-9-15(16)26-18/h1-10H,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDOYGNZSWGTKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2709160.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2709161.png)

![({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-hydroxybenzoate](/img/structure/B2709164.png)

![5-[(2,3-dimethylcyclohexyl)sulfamoyl]-2-fluoro-N-(2-methoxyphenyl)benzamide](/img/structure/B2709171.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(thiophen-2-yl)methanone](/img/structure/B2709172.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2709176.png)

![1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2709177.png)